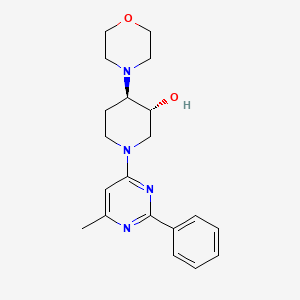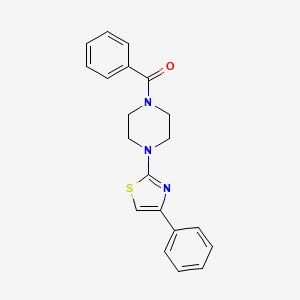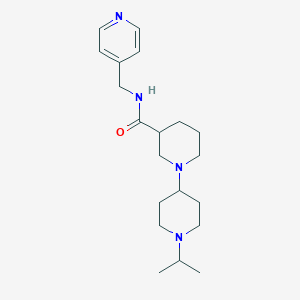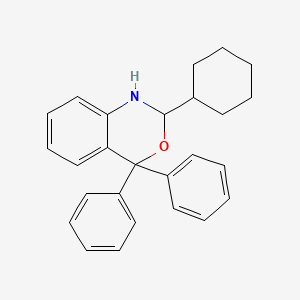
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle progression. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation in the body. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol is its ability to selectively inhibit the activity of CDK4 and PKC enzymes. This selectivity makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol. One of the directions is to explore its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research can focus on improving the solubility of this compound to make it more suitable for lab experiments.
Métodos De Síntesis
The synthesis of (3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol involves a multi-step process. The first step involves the reaction of 6-methyl-2-phenyl-4-pyrimidinecarbaldehyde with N-Boc-4-piperidone to form the intermediate compound. The intermediate compound is then reacted with morpholine in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
(3R*,4R*)-1-(6-methyl-2-phenyl-4-pyrimidinyl)-4-(4-morpholinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(3R,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-13-19(22-20(21-15)16-5-3-2-4-6-16)24-8-7-17(18(25)14-24)23-9-11-26-12-10-23/h2-6,13,17-18,25H,7-12,14H2,1H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNVEGPOUFTKBC-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC(C(C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC[C@H]([C@@H](C3)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)

![5-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5418611.png)
![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-1-propanol](/img/structure/B5418619.png)
![1'-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5418626.png)


![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5418675.png)

![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)